

Long-term stability of Evogliptin in laboratory storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Evogliptin
Cat. No.:	B1263388

[Get Quote](#)

Evogliptin Stability Technical Support Center

Welcome to the technical support center for **Evogliptin**. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides related to the long-term stability of **Evogliptin** under laboratory storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Evogliptin**?

For long-term storage of **Evogliptin** tartrate in a solvent, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month.^[1] These conditions are intended to minimize degradation. For **Evogliptin** tablets, a shelf-life of 36 months has been indicated, suggesting good stability in the solid form at ambient conditions.^[2]

Q2: What are the main degradation pathways for **Evogliptin** under stress conditions?

Forced degradation studies have shown that **Evogliptin** is susceptible to degradation under oxidative, acidic, basic, and thermal stress conditions.^{[3][4]} The most significant degradation has been observed under oxidative conditions.^[3] These studies are performed to understand the inherent stability of the molecule and to develop stability-indicating analytical methods.^{[3][4]}

Q3: Are there established analytical methods to assess the stability of **Evogliptin**?

Yes, several stability-indicating analytical methods have been developed and validated, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[3][4][5][6] These methods are capable of separating the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).[3]

Q4: What is a forced degradation study and why is it important for **Evogliptin**?

A forced degradation study, also known as stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[3] For **Evogliptin**, this has included exposure to acid, base, oxidizing agents, heat, and light.[3][4] The purpose is to identify potential degradation products, understand the degradation pathways, and develop and validate a stability-indicating analytical method.[3] The International Council for Harmonisation (ICH) guidelines require stress testing to elucidate the inherent stability characteristics of the active substance.[3]

Troubleshooting Guides

Analytical Method Issues

Issue	Possible Cause	Troubleshooting Steps
Unexpected peaks in chromatogram	Contamination of mobile phase, sample, or column; Degradation of the sample.	1. Prepare fresh mobile phase and samples.2. Flush the HPLC system and column.3. If degradation is suspected, analyze a freshly prepared sample and compare.
Poor peak shape (tailing or fronting)	Column degradation; Inappropriate mobile phase pH; Sample overload.	1. Use a new or validated column.2. Adjust the mobile phase pH to be within the optimal range for the column and analyte.3. Reduce the sample concentration or injection volume.
Baseline drift or noise	Air bubbles in the detector or pump; Contaminated mobile phase; Fluctuations in detector temperature.	1. Degas the mobile phase.2. Purge the pump to remove air bubbles.3. Use high-purity solvents and freshly prepared mobile phase.4. Allow the detector to stabilize.
Inconsistent retention times	Fluctuation in mobile phase composition or flow rate; Temperature changes.	1. Ensure the mobile phase is well-mixed and degassed.2. Check the pump for leaks and ensure a consistent flow rate.3. Use a column oven to maintain a constant temperature.

Stability Study Issues

Issue	Possible Cause	Troubleshooting Steps
High variability in results	Inconsistent sample preparation; Fluctuations in storage conditions; Analytical method variability.	<ol style="list-style-type: none">1. Standardize the sample preparation procedure.2. Ensure the stability chambers are properly calibrated and maintained.3. Validate the analytical method for precision and robustness.
Faster than expected degradation	Incorrect storage conditions (higher temperature or humidity); Interaction with container/closure system.	<ol style="list-style-type: none">1. Verify the settings and performance of the stability chamber.2. Investigate potential interactions between the drug substance and its packaging.
Appearance of unknown degradation products	A degradation pathway not previously identified.	<ol style="list-style-type: none">1. Characterize the unknown peak using techniques like mass spectrometry (MS).2. Re-evaluate the forced degradation studies to see if this degradant can be generated under specific stress conditions.

Data Presentation

The following tables summarize the quantitative data from forced degradation studies on **Evogliptin**.

Table 1: Summary of Forced Degradation Studies for **Evogliptin**

Stress Condition	% Degradation	Analytical Method	Reference
Oxidative (3% H ₂ O ₂ , 10 hrs)	22.11% (Standard) 21.79% (Tablet)	RP-HPLC	[3]
Acidic (0.1N HCl, 4 hrs)	Not specified, but degradation observed	RP-HPLC	[3]
Alkaline (0.1N NaOH, 3 hrs)	Not specified, but degradation observed	RP-HPLC	[3]
Thermal (105°C, 16 hrs)	Not specified, but degradation observed	RP-HPLC	[3]
Photolytic	Not specified, but degradation observed	HPTLC	[4]

Note: The exact percentage of degradation can vary depending on the specific experimental conditions.

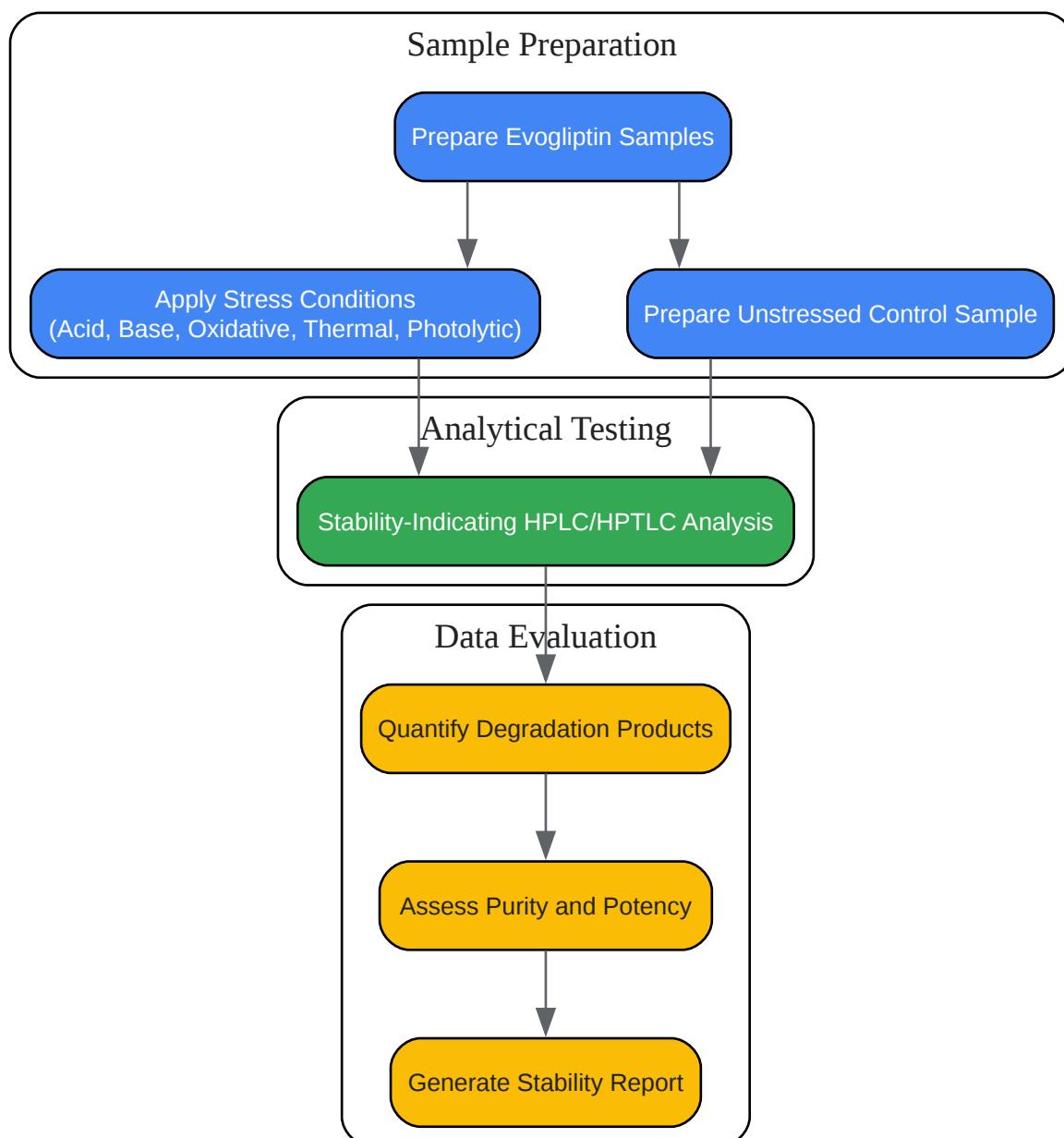
Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Evogliptin

This protocol is a synthesis of methodologies reported in the literature.[3][6]

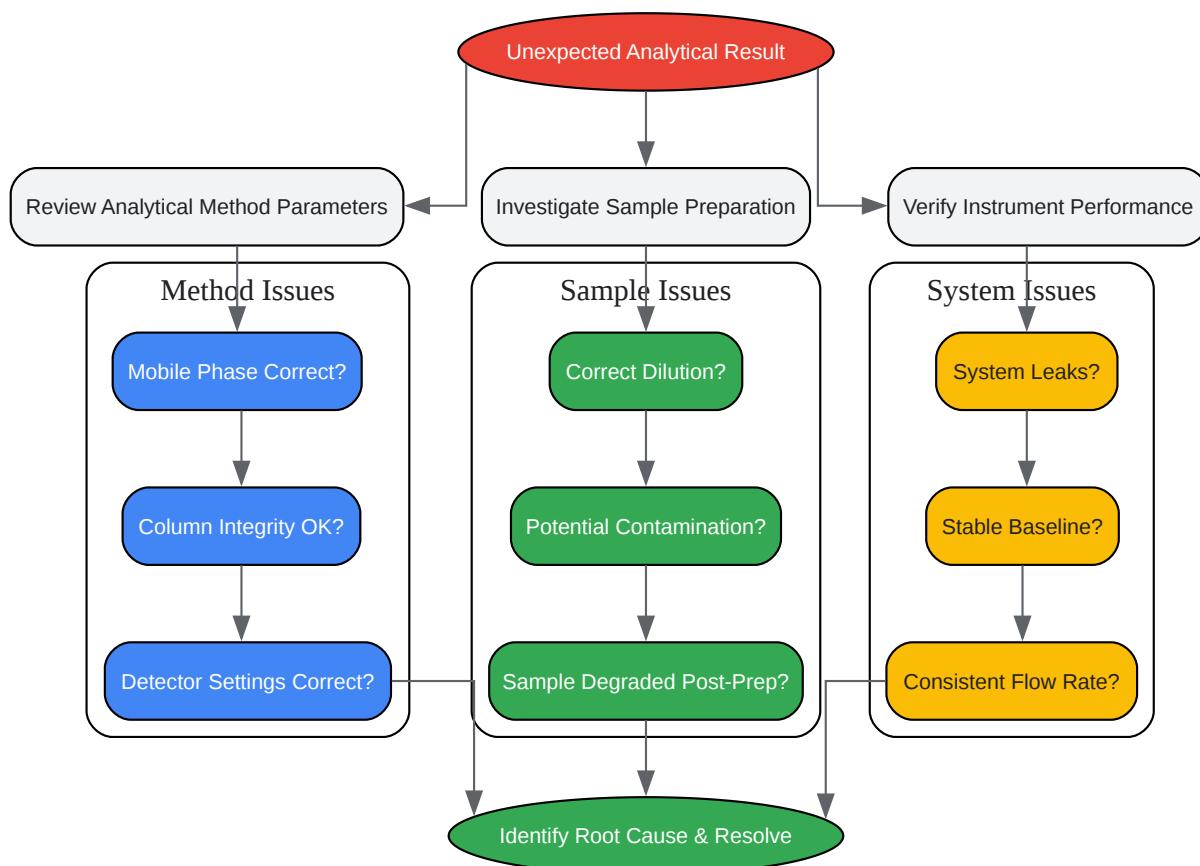
- Chromatographic System:
 - Instrument: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector.
 - Column: Zodiac C18 column (150mm × 4.6mm, 5µm).
 - Mobile Phase: A mixture of Buffer (pH 4.5, prepared with potassium dihydrogen phosphate) and Methanol in a 45:55 v/v ratio.
 - Flow Rate: 1.0 mL/min.

- Detection Wavelength: 265 nm.
- Injection Volume: 20 µL.
- Column Temperature: Ambient.
- Preparation of Solutions:
 - Standard Stock Solution: Accurately weigh and dissolve **Evogliptin** tartrate in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
 - Sample Solution: For tablet analysis, crush a number of tablets, and dissolve the powder equivalent to a specific amount of **Evogliptin** in the mobile phase. Filter the solution before injection.
- Procedure:
 - Equilibrate the column with the mobile phase for at least 30 minutes.
 - Inject the standard and sample solutions into the chromatograph.
 - Record the chromatograms and measure the peak areas.
 - The retention time for **Evogliptin** is expected to be around 5.310 minutes.[3]
- Method Validation:
 - Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).


Protocol 2: Forced Degradation Study of Evogliptin

This protocol is based on conditions described in published studies.[3]

- Acid Degradation:
 - To 1 mL of **Evogliptin** stock solution, add 2 mL of 0.1N HCl.
 - Keep the solution for 4 hours at room temperature.


- Neutralize the solution with 2 mL of 1M NaOH.
- Dilute to a final volume with the mobile phase.
- Alkaline Degradation:
 - To 1 mL of **Evogliptin** stock solution, add 2 mL of 0.1N NaOH.
 - Keep the solution for 3 hours at room temperature.
 - Neutralize the solution with 2 mL of 0.1N HCl.
 - Dilute to a final volume with the mobile phase.
- Oxidative Degradation:
 - To 1 mL of **Evogliptin** stock solution, add 2 mL of 3% H₂O₂.
 - Keep the solution for 10 hours at room temperature.
 - Dilute to a final volume with the mobile phase.
- Thermal Degradation:
 - Keep the solid **Evogliptin** powder in an oven at 105°C for 16 hours.
 - After cooling, dissolve a known amount of the powder in the mobile phase to obtain the desired concentration.
- Analysis:
 - Analyze all the stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1).
 - Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for a forced degradation study of **Evogliptin**.

[Click to download full resolution via product page](#)

Caption: Logic diagram for troubleshooting analytical issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alkemlabs.com [alkemlabs.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Stability-Indicating Densitometric Analysis of Evogliptin Tartrate in Bulk and Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. RP-HPLC Based Stability Indicating Assay of Evogliptin and Metformin: Development and Validation of the Analytical Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- To cite this document: BenchChem. [Long-term stability of Evogliptin in laboratory storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1263388#long-term-stability-of-evogliptin-in-laboratory-storage-conditions\]](https://www.benchchem.com/product/b1263388#long-term-stability-of-evogliptin-in-laboratory-storage-conditions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com